(Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate
Descripción
(Z)-Ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate is a structurally complex acrylate derivative featuring a pyrazole core substituted with a p-tolyl group, a 2-cyanoethyl chain, and an ethyl ester-linked cyanoacrylate moiety. The Z-configuration of the acrylate double bond is critical to its stereochemical properties, influencing molecular geometry and intermolecular interactions.
Propiedades
IUPAC Name |
ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-3-25-19(24)16(12-21)11-17-13-23(10-4-9-20)22-18(17)15-7-5-14(2)6-8-15/h5-8,11,13H,3-4,10H2,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJMPSGEBMQODJ-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C)CCC#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)C)CCC#N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Research has shown that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole, similar to (Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate, possess activity against various bacterial strains. The mechanism of action typically involves disruption of the bacterial cell membrane integrity, leading to cell lysis and death .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| (Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate | Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
The anticancer potential of (Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate has been evaluated against various cancer cell lines. In vitro studies indicate that the compound exhibits cytotoxic effects on human cancer cell lines such as HCT116 and MDA-MB-231, with IC50 values indicating significant potency.
Table 2: Anticancer Activity
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.6 | Induction of apoptosis |
| MDA-MB-231 | 28.9 | Cell cycle arrest |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and cancer:
- Case Study on Antimicrobial Efficacy : A clinical evaluation involving a series of pyrazole derivatives showed that those with cyano groups exhibited enhanced antimicrobial activity compared to their non-cyanated counterparts. This suggests that the cyano group may play a crucial role in enhancing biological activity .
- Case Study on Cancer Treatment : In a preclinical trial, (Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate was tested alongside standard chemotherapeutics. The results indicated a synergistic effect when combined with existing therapies, leading to improved outcomes in tumor reduction .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related molecules are analyzed below, with key comparisons summarized in Table 1.
Substituent Effects on Electronic and Steric Properties
- Bromophenyl Analog: The bromine atom in (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate (CAS 1007186-09-5, MW 399.2) introduces strong electron-withdrawing effects compared to the electron-donating p-tolyl group in the target compound. This difference likely alters the pyrazole ring’s electron density, impacting reactivity in electrophilic substitutions or coordination chemistry. The bromine atom’s larger atomic radius may also influence crystallinity and packing efficiency .
- Dimethoxyphenyl Analog: The 3,4-dimethoxyphenyl substituent in (2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylic acid (sc-343910) enhances solubility in polar solvents due to methoxy groups’ electron-donating nature.
Functional Group Modifications
- Ethyl Ester vs. Carboxylic Acid : The target compound’s ethyl ester group confers greater lipophilicity compared to the carboxylic acid analog (sc-343910). This difference is significant for applications requiring solubility in organic matrices or controlled hydrolysis in prodrug designs. The acid form, however, may exhibit stronger hydrogen-bonding capacity, affecting solid-state stability .
- Comparison with Imidazole Derivatives : Compounds like (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate () highlight the impact of heterocycle choice. Imidazole’s basic nitrogen atoms contrast with pyrazole’s dual adjacent nitrogens, altering coordination chemistry and acidity. The E-configuration in these analogs further differentiates steric interactions compared to the Z-configuration in the target compound .
Stereochemical and Configurational Influences
The Z-configuration of the acrylate moiety in the target compound creates distinct spatial arrangements compared to E-isomers (e.g., ). This configuration may hinder rotation around the double bond, stabilizing specific conformations and affecting interactions in catalytic or binding environments.
Table 1: Structural and Functional Comparison of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
